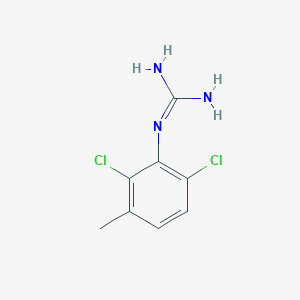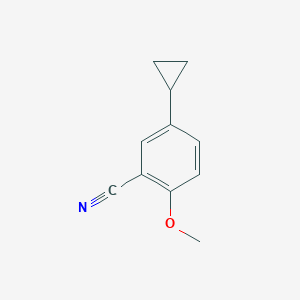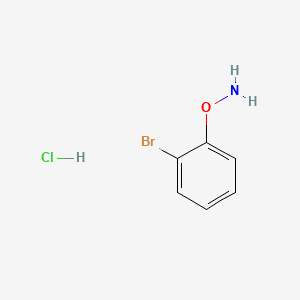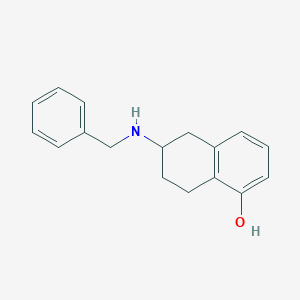
1-(2,6-Dichloro-3-methylphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dichloro-3-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their versatile functional groups and are widely used in various biological and chemical applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloro-3-methylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2,6-dichloro-3-methylaniline with cyanamide under acidic conditions to form the desired guanidine derivative. Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis approach, which provides efficient access to diverse guanidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysis and other advanced techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1-(2,6-Dichloro-3-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can produce a variety of substituted guanidines .
科学研究应用
1-(2,6-Dichloro-3-methylphenyl)guanidine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other guanidine derivatives and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts for industrial processes
作用机制
The mechanism of action of 1-(2,6-Dichloro-3-methylphenyl)guanidine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with its targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
相似化合物的比较
Similar Compounds
2,4,6-Trichloropyrimidine: Another chlorinated aromatic compound with similar structural features.
Thiourea Derivatives: Compounds that also contain the guanidine functional group and are used in similar applications
Uniqueness
1-(2,6-Dichloro-3-methylphenyl)guanidine is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H9Cl2N3 |
|---|---|
分子量 |
218.08 g/mol |
IUPAC 名称 |
2-(2,6-dichloro-3-methylphenyl)guanidine |
InChI |
InChI=1S/C8H9Cl2N3/c1-4-2-3-5(9)7(6(4)10)13-8(11)12/h2-3H,1H3,(H4,11,12,13) |
InChI 键 |
QFNJWLRTAZXSDC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)Cl)N=C(N)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate](/img/structure/B13698898.png)
![6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13698903.png)








![3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13698962.png)
